molecular formula C8H10ClN3O2S B6596427 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one CAS No. 902493-06-5

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one

Cat. No. B6596427
CAS RN: 902493-06-5
M. Wt: 247.70 g/mol
InChI Key: ASRURCPAEIJLEJ-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CTx and has been synthesized using different methods.

Scientific Research Applications

Synthetic Methods and Intermediates The chemical under discussion is closely related to thiamethoxam, a compound with notable importance in agricultural chemistry. Cheng Zu-wei (2006) provides an overview of synthetic methods for thiamethoxam and its intermediates, emphasizing the utility of 2-chloro-5-chloromethylthiazol and 3-methyl-4-nitroimino-1,3,5-oxadiazinane as key intermediates. This synthesis showcases the compound's role in the development of agriculturally significant molecules, highlighting its potential application prospects in this field (Cheng Zu-wei, 2006).

Biological Activities of Oxadiazole Derivatives Oxadiazole derivatives, which share a structural relationship with the compound , exhibit a broad spectrum of biological activities. These activities span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. G. Verma et al. (2019) review the therapeutic value of 1,3,4-oxadiazole tailored compounds, emphasizing their significant role in medicinal chemistry and their contribution to the development of novel therapeutic agents (G. Verma et al., 2019).

Metal-Ion Sensing Applications The structural motif of oxadiazoles, particularly the 1,3,4-oxadiazole scaffold, is instrumental in the development of chemosensors for metal-ion detection. D. Sharma et al. (2022) discuss the synthetic routes and applications of 1,3,4-oxadiazoles in metal-ion sensing, highlighting the high photoluminescent quantum yield and excellent stability of these compounds, making them ideal for environmental and analytical chemistry applications (D. Sharma et al., 2022).

Antimicrobial Activity The 1,3,4-oxadiazole ring is a significant component in the design of new antimicrobial agents. T. Glomb and P. Świątek (2021) review the antimicrobial activity of 1,3,4-oxadiazole derivatives, noting their potential as promising drug candidates due to their efficacy exceeding that of known antibiotics and antimicrobial agents. This positions 1,3,4-oxadiazoles as critical structures in the development of future antimicrobial therapies (T. Glomb & P. Świątek, 2021).

Mechanism of Action

Target of Action

Thiamethoxam urea, also known as 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one, is a neonicotinoid insecticide. The primary targets of this compound are the nicotinic acetylcholine receptors in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When thiamethoxam urea interacts with these receptors, it interferes with the normal conduction of insect central nerves, leading to insect death .

Mode of Action

The mode of action of thiamethoxam urea involves its interaction with the nicotinic acetylcholine receptors. It binds to these receptors, disrupting the normal functioning of the nervous system in insects . This disruption leads to overstimulation of the nerves, paralysis, and eventually death of the insect .

Biochemical Pathways

The major biochemical pathway involved in the action of thiamethoxam urea is the nitroreduction metabolic pathway . This process involves the transformation of thiamethoxam’s N-nitroimino group to N-nitrosoimino and urea metabolites . The major reaction involved in the biotransformation of thiamethoxam is the cleavage of the oxadiazine ring to the corresponding nitroguanidine compound .

Pharmacokinetics

In terms of pharmacokinetics, thiamethoxam is rapidly and completely absorbed when administered orally to rats . The time to reach maximum concentrations in plasma is between 1 to 4 hours . Distribution to the tissues is generally non-selective, but results in higher concentrations in the liver and blood . The absorbed material is rapidly excreted from rats, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged thiamethoxam .

Result of Action

The result of thiamethoxam urea’s action is the death of the insect. By binding to the nicotinic acetylcholine receptors, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . Additionally, thiamethoxam and its metabolite clothianidin can interfere with the endocrine system .

Action Environment

The action of thiamethoxam urea can be influenced by various environmental factors. For instance, its widespread use can cause harm to the environment and even to human health . It is quite stable to hydrolysis at all environmentally relevant pH values . Microbial degradation is the major mode of removal of this pesticide from soil .

properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2S/c1-11-4-14-5-12(8(11)13)3-6-2-10-7(9)15-6/h2H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRURCPAEIJLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1COCN(C1=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017884
Record name Thiamethoxam degradate CGA-355190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902493-06-5
Record name Thiamethoxam degradate CGA-355190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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